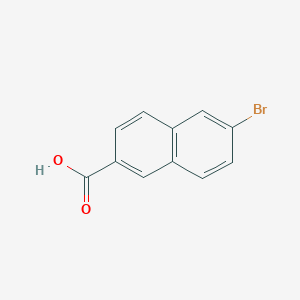

6-Bromo-2-naphthoic acid

Description

Propriétés

IUPAC Name |

6-bromonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMCAVBMOTZUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404154 | |

| Record name | 6-Bromo-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5773-80-8 | |

| Record name | 6-Bromo-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5773-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Evolving Synthesis of 6-Bromo-2-naphthoic Acid: A Technical Guide

Introduction: 6-Bromo-2-naphthoic acid, a key intermediate in the synthesis of pharmaceuticals and materials for organic electronics, has a rich history not of a singular discovery but of an evolution in synthetic methodologies. This technical guide provides an in-depth exploration of the historical and contemporary routes to this valuable compound, offering detailed experimental protocols, quantitative data comparisons, and workflow visualizations for researchers, scientists, and drug development professionals. Its primary application as a precursor to the retinoid drug Adapalene underscores the importance of efficient and scalable synthetic pathways.[1]

Historical Perspective and Evolution of Synthesis

While a definitive "discovery" of this compound is not clearly documented in a single seminal publication, its emergence is intrinsically linked to the broader exploration of naphthalene (B1677914) chemistry in the late 19th and early 20th centuries. Early investigations focused on the functionalization of naphthalene and its derivatives, with bromination being a key transformation. The synthesis of this compound has since evolved through several distinct approaches, each with its own advantages and limitations.

The primary synthetic strategies can be broadly categorized as:

-

Synthesis from 2-Naphthol (B1666908): An early and well-documented route that proceeds through the formation of 6-bromo-2-naphthol (B32079).

-

Synthesis from 6-Hydroxy-2-naphthoic Acid: A multi-step process involving the Bucherer and Sandmeyer reactions.

-

Direct Bromination of 2-Naphthoic Acid: A more direct approach, though regioselectivity can be a challenge.

-

Oxidation of 6-Bromo-2-methylnaphthalene: A method that leverages the oxidation of a methyl group to a carboxylic acid.

Key Synthetic Methodologies and Experimental Protocols

This section details the experimental protocols for the most significant methods of synthesizing this compound and its crucial precursor, 6-bromo-2-naphthol.

Method 1: Synthesis from 2-Naphthol via 6-Bromo-2-naphthol

This classic and robust method, detailed in Organic Syntheses, involves the bromination of 2-naphthol to form 1,6-dibromo-2-naphthol, followed by a reduction to yield 6-bromo-2-naphthol. The subsequent oxidation of 6-bromo-2-naphthol furnishes the target this compound.

Experimental Protocol for 6-Bromo-2-naphthol:

-

Bromination: In a 3-liter round-bottom flask equipped with a dropping funnel and a reflux condenser, place 144 g (1 mole) of β-naphthol and 400 ml of glacial acetic acid.

-

Add a solution of 320 g (2 moles) of bromine in 100 ml of acetic acid through the dropping funnel over 15–30 minutes with gentle shaking. The mixture will evolve heat; cool as necessary to minimize the loss of hydrogen bromide.

-

Add 100 ml of water and heat the mixture to boiling.

-

Reduction: Cool the mixture to 100°C and add 25 g of mossy tin. Continue boiling until the tin dissolves. Repeat this with a second 25 g portion of tin, followed by a final 100 g portion (total of 150 g of tin).

-

Boil the mixture for an additional 3 hours, then cool to 50°C and filter with suction to remove tin salts. Wash the collected salts with 100 ml of cold acetic acid.

-

Isolation: Stir the filtrate into 3 liters of cold water to precipitate the 6-bromo-2-naphthol. Filter the precipitate, wash with 1 liter of cold water, and dry at 100°C.[2]

The crude 6-bromo-2-naphthol can then be oxidized to this compound, although specific, detailed protocols for this final oxidation step are less commonly found in early literature and are often encompassed within more modern, overarching synthetic schemes.

Method 2: Synthesis from 6-Hydroxy-2-naphthoic Acid

This method utilizes a two-step sequence involving the Bucherer reaction to introduce an amino group, followed by a Sandmeyer reaction to replace the amino group with bromine.[3][4]

Experimental Protocol:

-

Bucherer Reaction (Formation of 6-Amino-2-naphthoic acid):

-

In a pressure vessel, combine 188.2 g (1.0 mol) of 6-hydroxy-2-naphthoic acid, 500 mL of water, 99.3 g (0.74 mol) of ammonium (B1175870) sulfite, and 219.2 g (3.61 mol) of 28% aqueous ammonia.

-

Seal the vessel and heat to 130°C with stirring. Maintain the pressure at 0.6 MPa for 11 hours.

-

Cool the mixture to below 5°C, filter the crystalline product, and dry to obtain 6-amino-2-naphthoic acid.[3]

-

-

Sandmeyer Reaction (Formation of this compound):

-

Prepare a solution of copper(I) bromide.

-

Diazotize the 6-amino-2-naphthoic acid by reacting it with a nitrosyl source (e.g., sodium nitrite) in an acidic medium (e.g., hydrobromic acid) at 0-5°C.

-

Add the resulting diazonium salt solution to the copper(I) bromide solution.

-

Warm the reaction mixture to facilitate the replacement of the diazonium group with bromine. The reaction is typically carried out at temperatures ranging from room temperature to 70°C.

-

The this compound product precipitates from the reaction mixture and can be isolated by filtration.[3]

-

Method 3: Synthesis via Saponification of Methyl 6-bromo-2-naphthalenecarboxylate

A common modern laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.

Experimental Protocol:

-

Suspend Methyl 6-bromo-2-naphthalenecarboxylate (2.7 g, 10.0 mmol) and potassium hydroxide (B78521) (1.1 g, 20.0 mmol) in methanol (B129727) (50 mL) at 50°C with vigorous stirring.

-

Continue the reaction for 8 hours, during which the suspension should become a homogeneous solution.

-

Remove approximately two-thirds of the methanol by evaporation under reduced pressure.

-

Add water (150 mL) to the residue and extract with ethyl acetate (B1210297) to remove any unreacted ester.

-

Acidify the aqueous phase to a pH of 3 with 10% H2SO4.

-

Extract the precipitated this compound with ethyl acetate (3 x 200 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure product.[5]

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic methods described.

| Method | Starting Material | Key Reagents | Yield | Purity | Melting Point (°C) | Reference |

| Synthesis of 6-Bromo-2-naphthol from 2-Naphthol | 2-Naphthol | Bromine, Acetic Acid, Tin | 96-100% (crude) | - | 123-127 (crude) | [2] |

| Purification of 6-Bromo-2-naphthol | Crude 6-Bromo-2-naphthol | - | - | High | 127-129 | [2] |

| Synthesis of 6-Amino-2-naphthoic acid | 6-Hydroxy-2-naphthoic acid | Ammonium sulfite, Aqueous ammonia | 84% | 98% | - | [3] |

| Synthesis of this compound (Sandmeyer) | 6-Amino-2-naphthoic acid | NaNO₂, HBr, CuBr | 76.5% | 99% | - | [3] |

| Synthesis of this compound (Saponification) | Methyl 6-bromo-2-naphthalenecarboxylate | Potassium hydroxide, Methanol | 84% | High | 290-294 (decomposes) | [5] |

| Oxidation of 6-Bromo-2-methylnaphthalene | 6-Bromo-2-methylnaphthalene | Heavy metal catalyst, Bromine compound, O₂ | 96.5% | 94.0% (crude) | - | [6] |

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways.

Caption: Synthetic workflow for this compound starting from 2-Naphthol.

Caption: Synthesis of this compound via the Bucherer and Sandmeyer reactions.

Caption: Experimental workflow for the synthesis of Adapalene from Methyl 6-bromo-2-naphthoate.

Conclusion

The synthesis of this compound has progressed from classical, multi-step procedures originating from readily available starting materials like 2-naphthol to more refined and efficient modern methods. The choice of synthetic route today often depends on factors such as scale, available starting materials, and desired purity. The continued importance of this compound as a key building block in medicinal chemistry and materials science ensures that the development of even more efficient and sustainable synthetic methods will remain an active area of research.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. WO2014069674A1 - this compound production method - Google Patents [patents.google.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-naphthoic acid, with the CAS number 5773-80-8, is a halogenated aromatic carboxylic acid.[1] It is a key synthetic intermediate in the pharmaceutical and chemical industries.[1] Notably, it serves as a crucial precursor in the synthesis of Adapalene, a third-generation synthetic retinoid used in the treatment of acne.[1][2] Its utility also extends to the preparation of benzimidazole (B57391) derivatives, which are being investigated for various medical applications.[1][3] Beyond pharmaceuticals, this compound finds use in the photovoltaic industry for manufacturing new solar cells and in the production of dyes and pigments.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and workflows for its synthesis and analysis.

Physicochemical Properties

This compound is typically a pale brown or white to light yellow crystalline powder.[1][2][4][5] The key quantitative physicochemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇BrO₂ | [1] |

| Molecular Weight | 251.08 g/mol | [1] |

| Melting Point | 294-295 °C | [1][2][4][5] |

| Boiling Point (Predicted) | 387.3 ± 17.0 °C at 760 mmHg | [1][2][5] |

| Density (Predicted) | 1.648 ± 0.06 g/cm³ | [1][2][5] |

| pKa (Predicted) | 4.06 ± 0.30 | [1][5] |

| Water Solubility | Insoluble | [1][4][6][7] |

| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol | [1][5] |

| Appearance | Pale brown solid / White to light yellow powder | [1][2][5] |

| Refractive Index (Predicted) | 1.697 | [2][4] |

| Flash Point | 188 °C | [2][4] |

Experimental Protocols & Workflows

Detailed methodologies for determining key physicochemical properties are crucial for quality control and research applications. Below are standard protocols for melting point, solubility, and pKa determination, along with a typical synthesis workflow.

Synthesis of this compound

One common laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester.[8] The general workflow is outlined below.

Caption: Workflow for the synthesis of this compound via hydrolysis.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a glass capillary tube to a height of 1-2 mm.[9][10] The tube is sealed at one end.[9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.

-

Heating: The apparatus is heated slowly, typically at a rate of about 2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[11]

-

Reporting: The result is reported as a melting point range (T1 - T2). For this compound, this is expected to be in the 294-295 °C range.[1][2]

Caption: General workflow for determining the melting point of an organic solid.

Solubility Determination

Solubility tests provide valuable information about the functional groups present in a molecule.[12]

Methodology:

-

Initial Test (Water): Place approximately 25 mg of this compound into a test tube.[13] Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[13] Observe if the compound dissolves. This compound is reported to be insoluble in water.[1][4]

-

Solvent Tests (Organic): Repeat the test with organic solvents. Add approximately 25 mg of the compound to a test tube, followed by 0.75 mL of the solvent (e.g., DMSO, Methanol).[13] Shake and observe. The compound is slightly soluble in these solvents.[1][5]

-

Acid-Base Solubility: To confirm the acidic nature, test solubility in aqueous base.

-

Add ~25 mg of the compound to a test tube, followed by 1 mL of 5% aqueous sodium hydroxide (B78521) (NaOH) solution.[12][14] Shake vigorously. The carboxylic acid group should react to form the soluble sodium salt.

-

Repeat with 5% aqueous sodium bicarbonate (NaHCO₃).[12][14] As a carboxylic acid, it should be acidic enough to dissolve with effervescence (CO₂ release).

-

Caption: Logical workflow for determining the solubility characteristics of this compound.

pKa Determination

The pKa value quantifies the acidity of a compound. For carboxylic acids, this is a key parameter. While the pKa of this compound is predicted to be around 4.06, it can be determined experimentally using methods like potentiometric titration.[1]

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol, as it is insoluble in pure water).

-

Titration Setup: A pH meter with a calibrated electrode is placed in the solution. The solution is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., NaOH) of known concentration is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: The data is plotted as pH versus the volume of base added, generating a titration curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[15] This corresponds to the inflection point of the sigmoid curve.[16]

Spectral Data

Spectroscopic analysis is essential for structural confirmation.

-

¹H NMR (DMSO-d₆): Key signals appear at δ = 7.72 (dd), 7.99 (d), 8.02 (dd), 8.09 (d), 8.30 (d), 8.62 (s), and a broad singlet for the carboxylic acid proton at 13.15 (br. s, COOH).[3][8]

-

¹³C NMR (DMSO-d₆): Signals are observed at δ = 121.93, 126.50, 127.61, 128.81, 129.83, 130.01, 130.64, 130.90, 131.63, 136.11, and 167.30 (C=O).[3][8]

-

Mass Spectrometry (ESI+): The high-resolution mass spectrum shows a measured m/z value of 252.08582 for [M+H]⁺, which is consistent with the calculated value of 252.08591 for C₁₁H₈BrO₂.[3][8]

-

FTIR and FT-Raman: The solid-phase spectra have been recorded and analyzed, providing detailed information about the vibrational modes of the molecule.[17]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound|5773-80-8 - MOLBASE Encyclopedia [m.molbase.com]

- 3. This compound | 5773-80-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 5773-80-8 [m.chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. youtube.com [youtube.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structures and vibrational frequencies of 2-naphthoic acid and this compound based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-2-naphthoic acid (CAS: 5773-80-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-naphthoic acid, a key chemical intermediate in the pharmaceutical and chemical industries. This document consolidates essential data, including chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic analysis, and its significant applications, particularly in drug discovery and material science.

Chemical and Physical Properties

This compound, with the CAS number 5773-80-8, is a pale brown solid compound.[1] It is a crucial building block in organic synthesis, recognized for its utility in constructing more complex molecular architectures.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 5773-80-8 |

| Molecular Formula | C₁₁H₇BrO₂[1][2][3] |

| Molecular Weight | 251.08 g/mol [1][2][3] |

| IUPAC Name | 6-bromonaphthalene-2-carboxylic acid[3][4] |

| Synonyms | 2-Naphthalenecarboxylic acid, 6-bromo-; 6-Bromonaphthalene-2-carboxylic acid[1][5] |

| Appearance | White to pale-yellow or pale brown powder/crystals[1] |

| InChI Key | NPMCAVBMOTZUPD-UHFFFAOYSA-N[3] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)O[3][4] |

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 290-295 °C (decomposes)[1][2][6] |

| Boiling Point (Predicted) | 387.3 ± 17.0 °C[1] |

| Density (Predicted) | 1.648 ± 0.06 g/cm³[1] |

| pKa | 4.06 ± 0.30[1] |

| Solubility | Insoluble in water; slightly soluble in DMSO and methanol (B129727).[1][6] |

| Topological Polar Surface Area | 37.3 Ų[3] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and quality control of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ = 7.72 (1H, dd, J = 8.5, 1.8 Hz), 7.99 (1H, d, J = 8.6 Hz), 8.02 (1H, dd, J = 8.6, 1.4 Hz), 8.09 (1H, d, J = 8.8 Hz), 8.30 (1H, d, J = 1.6 Hz), 8.62 (1H, s), 13.15 (1H, br. s, COOH)[2][7] |

| ¹³C NMR (125.76 MHz, DMSO-d₆) | δ = 121.93, 126.50, 127.61, 128.81, 129.83, 130.01, 130.64, 130.90, 131.63, 136.11, 167.30[2][7] |

| Mass Spectrometry (HRMS-ESI+) | m/z [M+1]⁺ calculated for C₁₁H₈BrO₂: 252.08591, measured: 252.08582[2][7] |

| Infrared (IR) Spectroscopy | The solid-phase mid-FTIR and FT-Raman spectra have been recorded and analyzed, with vibrational frequencies evaluated using density functional theory (DFT).[8] |

Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below are detailed protocols for two common methods.

Synthesis from Methyl 6-bromo-2-naphthalenecarboxylate (Hydrolysis)

This protocol details the hydrolysis of the corresponding methyl ester to yield the carboxylic acid.

Experimental Procedure:

-

Reaction Setup: A suspension of methyl 6-bromo-2-naphthalenecarboxylate (2.7 g, 10.0 mmol) and potassium hydroxide (B78521) (1.1 g, 20.0 mmol) in methanol (50 mL) is prepared in a suitable reaction vessel.[2][7]

-

Reaction Conditions: The mixture is stirred vigorously at 50 °C. The initial suspension will gradually become a homogeneous solution as the reaction progresses.[2][7] The reaction is monitored and allowed to proceed for 8 hours.[2][7]

-

Work-up:

-

Approximately two-thirds of the solvent volume is removed by evaporation under reduced pressure.[2][7]

-

Water (150 mL, note: one source states 1500mL which is likely a typo, 150mL is more reasonable for this scale) is added to the residue.[2][7]

-

Any unreacted ester is extracted with ethyl acetate (B1210297).[2][7]

-

The aqueous phase is acidified to a pH of 3 using 10% H₂SO₄.[2][7]

-

The product is then extracted with ethyl acetate (3 x 200 mL).[2][7]

-

-

Purification:

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | 5773-80-8 [chemicalbook.com]

- 8. Structures and vibrational frequencies of 2-naphthoic acid and this compound based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-2-naphthoic acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-naphthoic acid is a key synthetic intermediate, particularly recognized for its role in the preparation of pharmaceutical compounds such as Adapalene, a third-generation retinoid.[1][2][3] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed synthetic protocols, and spectroscopic data. The information is intended to support researchers and professionals in drug development and related scientific fields.

Molecular Structure and Formula

This compound is a naphthalene (B1677914) derivative where a bromine atom is substituted at the 6-position and a carboxylic acid group is at the 2-position.

Molecular Formula: C₁₁H₇BrO₂[1][2][3]

IUPAC Name: 6-bromonaphthalene-2-carboxylic acid[4]

CAS Number: 5773-80-8[5]

Canonical SMILES: C1=CC2=C(C=C(C=C2)Br)C=C1C(=O)O[4]

InChI Key: NPMCAVBMOTZUPD-UHFFFAOYSA-N[4]

References

Spectroscopic and Spectrometric Characterization of 6-Bromo-2-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 6-Bromo-2-naphthoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Quantitative Spectroscopic and Spectrometric Data

The spectroscopic and spectrometric data for this compound are summarized in the tables below for clear reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 13.15 | br. s | - | 1H | COOH |

| 8.62 | s | - | 1H | 1-naphthalenyl H |

| 8.30 | d | 1.6 | 1H | 5-naphthalenyl H |

| 8.09 | d | 8.8 | 1H | 3-naphthalenyl H |

| 8.02 | dd | 8.6, 1.4 | 1H | 8-naphthalenyl H |

| 7.99 | d | 8.6 | 1H | 4-naphthalenyl H |

| 7.72 | dd | 8.5, 1.8 | 1H | 7-naphthalenyl H |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm |

| 167.30 |

| 136.11 |

| 131.63 |

| 130.90 |

| 130.64 |

| 130.01 |

| 129.83 |

| 128.81 |

| 127.61 |

| 126.50 |

| 121.93 |

Solvent: DMSO-d₆, Frequency: 125.76 MHz

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound [1]

| Ionization Mode | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ |

| ESI+ | 252.08591 | 252.08582 |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic/spectrometric analysis of this compound are provided below.

Synthesis of this compound[1]

This compound can be synthesized from its methyl ester, methyl 6-bromo-2-naphthalenecarboxylate. A suspension of methyl 6-bromo-2-naphthalenecarboxylate (10.0 mmol) and potassium hydroxide (B78521) (20.0 mmol) in methanol (B129727) (50 mL) is stirred vigorously at 50 °C. The reaction progress is monitored by the dissolution of the suspension to form a homogeneous solution. After approximately 8 hours, the solvent volume is reduced by two-thirds via evaporation under reduced pressure. Water (1500 mL) is then added to the residue, and any unreacted ester is extracted with ethyl acetate (B1210297). The aqueous phase is subsequently acidified to a pH of 3 using 10% H₂SO₄ and extracted with ethyl acetate (3 x 200 mL). The combined organic phases are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield pure this compound.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of organic compounds like this compound is as follows:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a volume of about 0.5-0.7 mL in a standard NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

-

Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, and a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

The solid-phase mid-FTIR spectrum of this compound has been recorded in the region of 4000-400 cm⁻¹[2]. A common method for preparing solid samples for FT-IR analysis is the KBr pellet technique:

-

Sample Preparation: A small amount of the finely ground solid sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder, which is transparent in the mid-IR region. The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.

-

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is acquired. The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry

High-resolution mass spectrometry is a crucial technique for confirming the elemental composition of a molecule. For an organic acid like this compound, Electrospray Ionization (ESI) is a suitable method:

-

Sample Preparation: A dilute solution of the sample is prepared in a solvent compatible with ESI-MS, such as methanol or acetonitrile, often with the addition of a small amount of a volatile acid (e.g., formic acid) or base to promote ionization.

-

Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer. For high-resolution measurements, a time-of-flight (TOF) or Orbitrap mass analyzer is commonly used to determine the mass-to-charge ratio (m/z) of the ions with high accuracy. The instrument is calibrated using a known standard to ensure mass accuracy.

Workflow for Spectroscopic Analysis

The logical flow of experiments for the structural elucidation of an organic compound like this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

References

A Technical Guide to the Theoretical and Computational Modeling of 6-Bromo-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-naphthoic acid is a halogenated aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmacologically active molecules such as Adapalene, a third-generation topical retinoid. Its rigid bicyclic structure and the presence of the bromine atom and carboxylic acid group make it a subject of interest for theoretical and computational studies. Understanding its molecular geometry, electronic properties, and potential interactions with biological targets through computational modeling provides valuable insights for rational drug design and materials science.

This technical guide offers an in-depth overview of the theoretical studies and computational modeling of this compound, presenting quantitative data, detailed experimental protocols for computational methods, and visualizations of its structure and analytical workflows.

Molecular Structure and Properties

This compound (C₁₁H₇BrO₂) is a derivative of 2-naphthoic acid with a bromine atom substituted at the 6th position of the naphthalene (B1677914) ring.

Computational Modeling Approaches

The theoretical investigation of this compound primarily involves quantum chemical methods, with Density Functional Theory (DFT) being a widely used approach. These methods are employed to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties.

Density Functional Theory (DFT) Studies

DFT calculations, particularly using the B3LYP functional with the 6-311+G** basis set, have been successfully applied to study this compound and related compounds.[1][2] This level of theory provides a good balance between computational cost and accuracy for predicting molecular properties.

Key calculated properties include:

-

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms by minimizing the total electronic energy. This includes bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequencies: Calculation of the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra for structural confirmation.[1]

-

Electronic Properties:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between them indicates the chemical stability and reactivity of the molecule.[2]

-

Mulliken Atomic Charges: These provide an estimation of the partial charge distribution on each atom in the molecule, offering insights into its electrostatic potential and reactivity.[2]

-

Dipole Moment: This is a measure of the overall polarity of the molecule.

-

Table 1: Representative Calculated Electronic Properties of Naphthoic Acid Isomers [3]

| Property | 1-Naphthoic Acid | 2-Naphthoic Acid |

| HOMO Energy (eV) | -6.35 | -6.42 |

| LUMO Energy (eV) | -1.85 | -1.80 |

| HOMO-LUMO Gap (eV) | 4.50 | 4.62 |

| Dipole Moment (Debye) | 2.15 | 1.98 |

| Mulliken Charge on Carboxyl Carbon | +0.78 | +0.76 |

Note: These values are representative and can vary based on the specific computational method and basis set used.

Table 2: Calculated Vibrational Frequencies for this compound

The fundamental vibrational frequencies of this compound have been evaluated using DFT (B3LYP/6-311+G**) calculations.[1] These theoretical frequencies are often scaled to better match experimental data from FTIR and FT-Raman spectroscopy.

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. For this compound and its derivatives, which are relevant in drug development, molecular docking can be employed to understand their potential interactions with biological receptors.

Experimental Protocols for Computational Studies

This section provides detailed methodologies for the key computational experiments discussed.

Density Functional Theory (DFT) Calculations Protocol

This protocol outlines the steps for performing geometry optimization and frequency calculations for this compound using the Gaussian software package.

-

Molecule Building and Initial Geometry:

-

Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).

-

Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field like UFF) to obtain a reasonable starting structure.

-

-

Input File Preparation for Gaussian:

-

Create a Gaussian input file (.gjf or .com) with the following sections:

-

Link 0 Commands (%): Specify memory (%mem) and the number of processors (%nprocshared). Define the checkpoint file name (%chk).

-

Route Section (#): Specify the level of theory and basis set (e.g., B3LYP/6-311+G**). Include keywords for the desired calculations: Opt for geometry optimization and Freq for frequency calculation. The Opt Freq combination is often used to perform an optimization followed by a frequency analysis at the optimized geometry.

-

Title Section: A brief description of the calculation.

-

Molecule Specification: The atomic coordinates in Cartesian or Z-matrix format, the charge (0 for a neutral molecule), and the spin multiplicity (1 for a singlet state).

-

-

-

Execution of the Calculation:

-

Submit the input file to the Gaussian program.

-

-

Analysis of the Output:

-

Geometry Optimization: Verify that the optimization has converged by checking for the four "YES" criteria in the output file. The final optimized coordinates represent the equilibrium geometry.

-

Frequency Calculation: Confirm that there are no imaginary frequencies, which indicates that the optimized structure is a true minimum on the potential energy surface. The output will contain the calculated vibrational frequencies and their corresponding IR intensities and Raman activities.

-

Electronic Properties: Extract the HOMO and LUMO energies, the dipole moment, and the Mulliken atomic charges from the output file.

-

Molecular Docking Protocol using AutoDock Vina

This protocol provides a general workflow for docking a small molecule like this compound to a target protein using AutoDock Vina.

-

Preparation of the Receptor (Protein):

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein using software like AutoDock Tools (ADT) or PyMOL. This typically involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges (e.g., Gasteiger charges).

-

Save the prepared protein in the PDBQT format.

-

-

Preparation of the Ligand (this compound):

-

Obtain or draw the 3D structure of this compound.

-

Use ADT to set the torsional degrees of freedom (rotatable bonds) and assign charges.

-

Save the prepared ligand in the PDBQT format.

-

-

Grid Box Generation:

-

Define the search space for the docking simulation by creating a grid box that encompasses the binding site of the protein. The size and center of the grid box are specified.

-

-

Configuration File:

-

Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and other docking parameters like exhaustiveness.

-

-

Running the Docking Simulation:

-

Execute AutoDock Vina from the command line, providing the configuration file as input.

-

-

Analysis of Results:

-

Vina will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

-

Visualize the docking results using molecular graphics software (e.g., PyMOL, Discovery Studio Visualizer) to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the binding site.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and a typical computational workflow.

Caption: Molecular graph of this compound.

Caption: A typical computational workflow for analyzing small molecules.

Conclusion

Theoretical studies and computational modeling provide a powerful framework for understanding the structure, properties, and potential biological activity of this compound. DFT calculations offer detailed insights into its geometry and electronic nature, which are essential for predicting its reactivity and spectroscopic characteristics. Furthermore, molecular docking simulations can elucidate its binding interactions with target proteins, guiding the design of new therapeutic agents. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, facilitating further exploration of this important molecule and its derivatives.

References

An In-depth Technical Guide on the Solubility of 6-Bromo-2-naphthoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-2-naphthoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, including the retinoid drug Adapalene (B1666599) and various benzimidazole (B57391) derivatives.[1] Understanding the solubility of this compound in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.

Core Topic: Solubility of this compound

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mg/mL at specified temperatures) for this compound in a range of common organic solvents has not been formally published. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Source |

| Water | Insoluble | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4] |

| Methanol | Slightly Soluble | [4] |

| Tetrahydrofuran (THF) | Soluble (based on use in reactions) | |

| Ethyl Acetate | Soluble (based on use in extractions) | [5] |

It is important to note that the parent compound, 2-naphthoic acid, is reportedly soluble in ethanol, ether, and chloroform, and slightly soluble in hot water.[6] This suggests that this compound may also exhibit some solubility in these solvents.

Experimental Protocols

Due to the lack of a specific, published experimental protocol for determining the solubility of this compound, a general yet detailed methodology based on standard laboratory practices is provided below. This protocol can be adapted by researchers to obtain quantitative solubility data.

Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a solid in a solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Sample Analysis:

-

Gravimetric Method: Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute. Weigh the remaining solid to determine the mass of the dissolved this compound.

-

Chromatographic/Spectroscopic Method: Dilute the filtered aliquot with a known volume of a suitable solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility: Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L) based on the mass of the dissolved solid and the volume of the solvent used, or from the concentration determined by the analytical instrument.

Mandatory Visualizations

Logical Workflow: Synthesis of Adapalene from this compound

This compound is a pivotal starting material in the synthesis of Adapalene. A common synthetic route involves a Suzuki coupling reaction. The following diagram illustrates this logical workflow.[1][7]

Caption: Workflow for the synthesis of Adapalene via Suzuki coupling.

Experimental Workflow: General Solubility Determination

The following diagram outlines the key steps in the experimental determination of the solubility of a solid organic compound in an organic solvent, as detailed in the protocol above.

Caption: Experimental workflow for solubility determination.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. chemwhat.com [chemwhat.com]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 5773-80-8 [m.chemicalbook.com]

- 5. This compound | 5773-80-8 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 6-Bromo-2-naphthoic acid: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and key applications of 6-Bromo-2-naphthoic acid, a crucial intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Physicochemical Properties of this compound

This compound is a pale brown solid with the molecular formula C₁₁H₇BrO₂ and a molecular weight of 251.08 g/mol .[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| Melting Point | 294-295 °C[1][2][3][4] |

| Boiling Point (Predicted) | 387.3 ± 17.0 °C[1][2][3] |

| Density (Predicted) | 1.648 ± 0.06 g/cm³[1][2] |

| pKa (Predicted) | 4.06 ± 0.30[1] |

| Water Solubility | Insoluble[1][2][4] |

| Solubility in Organic Solvents | Slightly soluble in DMSO and methanol[1] |

| Appearance | Pale brown solid[3] |

Experimental Protocols

Synthesis and Melting Point Determination of this compound

A common method for the synthesis of this compound involves the hydrolysis of its methyl ester, methyl 6-bromo-2-naphthalenecarboxylate. The following protocol is adapted from established synthetic procedures.

Materials:

-

Methyl 6-bromo-2-naphthalenecarboxylate

-

Potassium hydroxide (B78521) (KOH)

-

Methanol (B129727) (MeOH)

-

Water (H₂O)

-

10% Sulfuric acid (H₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A suspension of methyl 6-bromo-2-naphthalenecarboxylate (10.0 mmol) and potassium hydroxide (20.0 mmol) in methanol (50 mL) is stirred vigorously at 50 °C.

-

The reaction is monitored until the initial suspension turns into a homogeneous solution, indicating the consumption of the starting material. This process typically takes around 8 hours.

-

Approximately two-thirds of the methanol is removed by evaporation under reduced pressure.

-

Water (150 mL) is added to the residue, and any unreacted ester is extracted with ethyl acetate.

-

The aqueous phase is then acidified to a pH of 3 using 10% sulfuric acid.

-

The precipitated this compound is extracted with ethyl acetate (3 x 200 mL).

-

The combined organic phases are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the pure product.

Melting Point Determination:

The melting point of the synthesized this compound can be determined using a standard melting point apparatus. A small amount of the dried, crystalline product is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded. The experimentally determined melting point for this compound is in the range of 290-294 °C, with decomposition.

Applications in Drug Synthesis: The Preparation of Adapalene (B1666599)

This compound is a key precursor in the synthesis of Adapalene, a third-generation topical retinoid used in the treatment of acne. The synthesis of Adapalene from this compound can be achieved through a Suzuki coupling reaction.

The following diagram illustrates the synthetic workflow for the preparation of Adapalene from this compound.

Caption: Synthetic workflow for Adapalene via Suzuki coupling.

References

- 1. Novel Process For Preparation Of Adapalene [quickcompany.in]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]

- 4. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]

Quantum Chemical Analysis of 6-Bromo-2-naphthoic Acid Deprotonation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational approaches used to analyze the deprotonation of 6-bromo-2-naphthoic acid. This molecule serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, and understanding its acidic properties is vital for reaction optimization and drug design.

Introduction

This compound is a derivative of naphthoic acid, a bicyclic aromatic carboxylic acid. The acidity of the carboxylic group, quantified by its acid dissociation constant (pKa), is a critical parameter influencing its reactivity, solubility, and biological activity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for accurately predicting pKa values and elucidating the factors governing deprotonation at a molecular level.

This guide outlines the computational workflow for calculating the pKa of this compound, details the underlying theoretical principles, and presents relevant data in a structured format for clarity and comparison.

Theoretical Framework: pKa Calculation

The pKa value is directly related to the standard Gibbs free energy change (ΔG°) of the deprotonation reaction in a solvent, typically water. The reaction is as follows:

HA_((sol)) ⇌ A⁻((sol)) + H⁺((sol))

The pKa is calculated using the equation:

pKa = ΔG° / (2.303 * RT)

where:

-

ΔG° is the standard Gibbs free energy change of the reaction.

-

R is the universal gas constant.

-

T is the temperature in Kelvin.

The Gibbs free energy change for the deprotonation reaction in solution (ΔG°_((sol))) is determined by calculating the Gibbs free energies of the protonated (acidic) and deprotonated (anionic) forms of the molecule in the solvent.

Computational Methodology

A robust and widely adopted approach for the pKa prediction of carboxylic acids involves the use of Density Functional Theory (DFT) combined with an implicit solvation model.[1] This method provides a good balance between computational accuracy and efficiency.

Software and Hardware

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Hardware: A high-performance computing cluster is recommended for timely completion of calculations.

Computational Protocol

-

Geometry Optimization:

-

The initial structures of both the neutral this compound (HA) and its conjugate base, the 6-bromo-2-naphthoate anion (A⁻), are built using a molecular editor.

-

Geometry optimization is performed in the gas phase to find the lowest energy conformation of each species.

-

A subsequent geometry optimization is carried out in the desired solvent (e.g., water) using an implicit solvation model.

-

-

Frequency Calculations:

-

Vibrational frequency calculations are performed on the optimized structures at the same level of theory to confirm that they are true energy minima (i.e., no imaginary frequencies).[2][3]

-

These calculations also provide the thermal corrections to the electronic energy, which are necessary to compute the Gibbs free energy.

-

-

Energy Calculations:

-

Single-point energy calculations are performed on the optimized geometries in the solvent to obtain accurate electronic energies.

-

-

pKa Calculation:

-

The Gibbs free energy of deprotonation is calculated from the individual Gibbs free energies of the acid, its conjugate base, and the proton in the chosen solvent.

-

The final pKa value is then determined using the thermodynamic relationship mentioned in Section 2.

-

Recommended Level of Theory

-

DFT Functional: The CAM-B3LYP functional is recommended as it has shown high accuracy for pKa predictions of carboxylic acids.[1] Other well-performing functionals include B3LYP and M06-2X.[2][3]

-

Basis Set: A Pople-style basis set with polarization and diffuse functions, such as 6-311+G(d,p), is suitable for this type of calculation.[2][3]

-

Solvation Model: The Solvation Model based on Density (SMD) is a widely used and accurate implicit solvation model.[1]

Data Presentation

The following tables summarize the key physicochemical properties and computational results for this compound.

| Physicochemical Properties | Value | Reference |

| Molecular Formula | C₁₁H₇BrO₂ | [4] |

| Molecular Weight | 251.08 g/mol | [4] |

| Melting Point | 294-295 °C | [4] |

| Predicted pKa | 4.06 ± 0.30 | [4][5] |

| Calculated Thermodynamic Data (Representative) | This compound (HA) | 6-Bromo-2-naphthoate (A⁻) |

| Electronic Energy (Hartree) | Value | Value |

| Gibbs Free Energy in Water (Hartree) | Value | Value |

Note: Specific calculated energy values are dependent on the chosen level of theory and are presented here as placeholders. Researchers should perform their own calculations to obtain precise values.

| Calculated Deprotonation Properties in Different Solvents | Methanol | Tetrahydrofuran (THF) | Ethyl Acetate |

| Enthalpy of Dissociation (kcal/mol) | 183.2 | 200.2 | 205.4 |

These values indicate that the deprotonation process is more favorable in more polar solvents like methanol.[6]

Experimental Protocols

For validation of computational predictions, experimental determination of the pKa is essential. The most common method is potentiometric titration.

Potentiometric Titration

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Visualizations

The following diagrams illustrate the deprotonation process and the computational workflow.

Caption: Deprotonation equilibrium of this compound.

Caption: Computational workflow for pKa prediction.

References

- 1. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structures and vibrational frequencies of 2-naphthoic acid and this compound based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. This compound CAS#: 5773-80-8 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Crystal Structure of 6-Bromo-2-naphthoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-naphthoic acid and its derivatives are key intermediates in the synthesis of various pharmacologically active molecules and functional materials. A thorough understanding of their three-dimensional structure is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of new materials with tailored properties. This technical guide provides a comprehensive overview of the available crystallographic data for derivatives of this compound, detailed experimental protocols for their synthesis and characterization, and visual workflows to aid in experimental design.

While a comprehensive search of publicly accessible crystallographic databases did not yield the crystal structure of this compound itself, this guide presents the crystallographic data for a closely related derivative, 6,6′-Dibromo-2,2′-dihexyloxy-1,1′-binaphthalene, to provide valuable structural insights into the bromo-naphthalene scaffold.

Crystallographic Data

The following table summarizes the key crystallographic parameters for 6,6′-Dibromo-2,2′-dihexyloxy-1,1′-binaphthalene. This data is essential for understanding the molecular geometry, packing arrangements, and intermolecular interactions within the crystal lattice.

| Parameter | 6,6′-Dibromo-2,2′-dihexyloxy-1,1′-binaphthalene [1] |

| Chemical Formula | C₃₂H₃₆Br₂O₂ |

| Molecular Weight ( g/mol ) | 612.43 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 12.401 (3) |

| b (Å) | 8.1742 (16) |

| c (Å) | 27.396 (6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2777.1 (10) |

| Z | 4 |

| Radiation Type | Mo Kα |

| Temperature (K) | 293 (2) |

| Refinement Details | |

| R-factor | 0.036 |

| wR-factor | 0.103 |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and crystallization of this compound and its derivatives. The following protocols are based on established literature procedures.

Synthesis of this compound

This procedure involves the hydrolysis of its methyl ester.

-

Reaction Setup : A suspension of Methyl 6-bromo-2-naphthalenecarboxylate (10.0 mmol) and potassium hydroxide (B78521) (20.0 mmol) in methanol (B129727) (50 mL) is stirred vigorously in a round-bottomed flask.[2]

-

Reaction Condition : The mixture is heated to 50 °C. The reaction progress is monitored by the dissolution of the suspended starting material.[2]

-

Work-up : After 8 hours, approximately two-thirds of the methanol is removed under reduced pressure. Water (150 mL) is added to the residue, and any unreacted ester is extracted with ethyl acetate (B1210297).[2]

-

Acidification and Extraction : The aqueous phase is acidified to pH 3 with 10% sulfuric acid, leading to the precipitation of the product. The carboxylic acid is then extracted with ethyl acetate (3 x 200 mL).[2]

-

Purification : The combined organic phases are dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is evaporated under reduced pressure to yield pure this compound.[2]

Synthesis of Methyl 6-bromo-2-naphthoate

This protocol describes the esterification of this compound.

-

Reaction Setup : To a solution of this compound (10.0 mmol) in anhydrous methanol (20 mL) in a dry flask, slowly add concentrated sulfuric acid (1 mL) dropwise.[3]

-

Reaction Condition : The mixture is refluxed overnight. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[3]

-

Work-up : After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of sodium carbonate until the mixture is neutral.[3]

-

Extraction and Purification : The product is extracted with ethyl acetate. The organic phase is washed sequentially with saturated aqueous sodium carbonate, water, and saturated aqueous sodium chloride. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the methyl ester as a white solid.[3]

Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is a critical step for structural elucidation.

-

Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a saturated solution of the purified compound. Common solvent systems include mixtures of a good solvent (e.g., chloroform, ethyl acetate) and a poor solvent (e.g., petroleum ether, hexane).

-

Crystal Mounting : A well-formed crystal of appropriate size (typically 0.1-0.5 mm) is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant.

-

Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved and refined using specialized software packages like SHELXS and SHELXL.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the synthesis and structural analysis of this compound derivatives.

References

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-naphthoic Acid from 6-hydroxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and high-yield synthetic route for the preparation of 6-Bromo-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available 6-hydroxy-2-naphthoic acid. This document details the underlying chemical principles, provides step-by-step experimental protocols, and presents quantitative data in a clear, comparative format.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. Its synthesis from 6-hydroxy-2-naphthoic acid presents a common challenge in organic chemistry: the conversion of a phenolic hydroxyl group to a bromine atom on an aromatic ring. While direct bromination of phenols can be harsh and lead to multiple side products, a more controlled and efficient pathway involves a two-step sequence: the Bucherer reaction followed by the Sandmeyer reaction. This guide will focus on this industrially viable and scalable method.

Recommended Synthetic Pathway: Bucherer-Sandmeyer Sequence

The most effective and well-documented method for the large-scale synthesis of this compound from 6-hydroxy-2-naphthoic acid involves a two-stage process.[1] First, the hydroxyl group is converted to an amino group via the Bucherer reaction.[1][2][3] The resulting 6-amino-2-naphthoic acid is then transformed into the target compound through a Sandmeyer reaction.[1][4][5] This sequence is favored due to its high yields and purities.[1]

Caption: Recommended two-step synthesis of this compound.

Stage 1: Bucherer Reaction

The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and a sulfite (B76179) or bisulfite.[2][3] This reaction is particularly effective for naphthalene (B1677914) derivatives.

Reaction Scheme:

6-hydroxy-2-naphthoic acid + NH₃ + (NH₄)₂SO₃ → 6-amino-2-naphthoic acid

Stage 2: Sandmeyer Reaction

The Sandmeyer reaction allows for the substitution of an aromatic amino group with a halide via the formation of a diazonium salt, which is then displaced by a nucleophile in the presence of a copper(I) salt.[4][5] For this synthesis, 6-amino-2-naphthoic acid is first diazotized, and the resulting diazonium salt is then treated with copper(I) bromide to yield the final product.[1]

Reaction Scheme:

-

6-amino-2-naphthoic acid + NaNO₂ + H⁺ → [6-Diazo-2-naphthoic acid]⁺

-

[6-Diazo-2-naphthoic acid]⁺ + CuBr → this compound + N₂

Experimental Protocols

The following protocols are based on established procedures and provide a detailed guide for the synthesis.[1]

Caption: Overall experimental workflow for the synthesis.

Stage 1: Synthesis of 6-amino-2-naphthoic acid (Bucherer Reaction)

Materials:

-

6-hydroxy-2-naphthoic acid

-

Ammonium (B1175870) sulfite

-

28% Ammonia water

-

Deionized water

-

Autoclave

Procedure:

-

Charge a 2 L autoclave with 188.2 g (1.0 mol) of 6-hydroxy-2-naphthoic acid, 500 mL of water, 99.3 g (0.74 mol) of ammonium sulfite, and 219.2 g (3.61 mol) of 28% ammonia water.[1]

-

Seal the autoclave and, with stirring, heat the mixture to 130°C.[1]

-

Maintain the reaction at 130°C and a pressure of 0.6 MPa for 11 hours.[1]

-

After the reaction is complete, cool the autoclave to below 5°C.[1]

-

Open the autoclave, filter the crystalline product at the same low temperature, and dry the solid to obtain 6-amino-2-naphthoic acid.[1]

Stage 2: Synthesis of this compound (Sandmeyer Reaction)

Materials:

-

6-amino-2-naphthoic acid (from Stage 1)

-

47% Hydrobromic acid

-

Sodium nitrite (B80452)

-

Copper(I) bromide

-

Deionized water

Procedure:

-

Diazotization: In a suitable reaction vessel, suspend 93.6 g (0.5 mol) of 6-amino-2-naphthoic acid in 539.3 g of water.[1] Cool the suspension and slowly add 257.4 g (1.5 mol) of 47% hydrobromic acid.[1] Maintain the temperature at 0-5°C and add a solution of 38.0 g (0.55 mol) of sodium nitrite in 76 g of water dropwise.[1] Stir the mixture for 1 hour at this temperature to ensure complete diazotization.[1]

-

Sandmeyer Reaction: In a separate vessel, prepare a solution of 78.9 g (0.55 mol) of copper(I) bromide in 171.6 g (1.0 mol) of 47% hydrobromic acid.[1] Heat this solution to 60°C.[1]

-

Slowly add the previously prepared diazonium salt solution to the hot copper(I) bromide solution, taking care to control any foaming.[1]

-

After the addition is complete, maintain the reaction mixture at 60°C for 16 hours.[1]

-

Filter the hot reaction mixture, wash the collected solid with water, and dry to yield this compound as a pale, yellowish-white crystalline solid.[1]

-

If necessary, the product can be further purified by recrystallization.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for each stage of the synthesis based on reported experimental findings.[1]

Table 1: Bucherer Reaction Data

| Parameter | Value |

| Starting Material | 6-hydroxy-2-naphthoic acid |

| Key Reagents | Ammonia, Ammonium sulfite |

| Reaction Temperature | 130°C |

| Reaction Pressure | 0.6 MPa |

| Reaction Time | 11 hours |

| Product | 6-amino-2-naphthoic acid |

| Yield | 84% |

| Purity | 98% |

Table 2: Sandmeyer Reaction Data

| Parameter | Value |

| Starting Material | 6-amino-2-naphthoic acid |

| Key Reagents | NaNO₂, HBr, CuBr |

| Diazotization Temp. | 0-5°C |

| Reaction Temperature | 60°C |

| Reaction Time | 16 hours |

| Product | This compound |

| Yield | 76.5% |

| Purity | 99% |

Alternative Synthetic Strategies

While the Bucherer-Sandmeyer sequence is highly effective, other methods for converting phenols to aryl halides exist, though they may be less suitable for this specific substrate or for large-scale synthesis. One common alternative involves a multi-step process where the phenol (B47542) is first converted to an aryl triflate. This triflate can then undergo a palladium-catalyzed reaction to form a boronate ester, which is subsequently converted to the aryl bromide using a bromine source like copper(II) bromide.[3][6] However, these methods often require more expensive reagents and catalysts.

Conclusion

The synthesis of this compound from 6-hydroxy-2-naphthoic acid is efficiently achieved through a two-step sequence involving the Bucherer and Sandmeyer reactions. This method provides high yields and high purity, making it suitable for industrial applications. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

- 1. WO2014069674A1 - this compound production method - Google Patents [patents.google.com]

- 2. Bucherer Reaction [drugfuture.com]

- 3. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents [patents.google.com]

chemical reactivity and stability of 6-Bromo-2-naphthoic acid

An In-depth Technical Guide on the Chemical Reactivity and Stability of 6-Bromo-2-naphthoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CAS: 5773-80-8) is a key chemical intermediate with a molecular formula of C₁₁H₇BrO₂.[1] It is a pale brown, crystalline solid that plays a significant role in the synthesis of complex organic molecules, most notably in the pharmaceutical industry.[1][2] Its bifunctional nature, featuring a reactive carboxylic acid group and a bromine-substituted aromatic ring, makes it a versatile building block.

One of its most prominent applications is as a precursor in the synthesis of Adapalene, a third-generation synthetic retinoid used for the treatment of acne.[1][3][4] The strategic placement of the bromo and carboxyl groups on the naphthalene (B1677914) scaffold allows for sequential, regioselective modifications, such as esterification, amidation, and palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical reactivity, stability, and associated experimental protocols.

Physicochemical and Stability Data

The stability and handling of this compound are crucial for its effective use. It is stable under normal conditions but should be stored in a sealed container at room temperature to maintain its integrity.[1][5] The compound is classified as an irritant to the eyes, respiratory system, and skin, necessitating the use of appropriate personal protective equipment during handling.[1][4] Studies on its behavior in different solvents have shown that deprotonation can occur, with the process being more intensive in polar solvents like methanol (B129727) compared to tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297).[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇BrO₂ | [1] |

| Molecular Weight | 251.08 g/mol | [1] |

| Appearance | Pale brown solid / White to light yellow powder | [1][2][7] |

| Melting Point | 290-295°C (may decompose) | [1][2][8] |

| Boiling Point (Predicted) | 387.3 ± 17.0°C | [1][7] |

| Density (Predicted) | 1.648 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 4.06 ± 0.30 | [1] |

| Solubility | Insoluble in water; Slightly soluble in DMSO and methanol | [1][9][10] |

| Storage | Sealed in dry, Room Temperature | [5][9] |

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid on the C2 position and the bromine atom on the C6 position of the naphthalene ring.

Caption: Key reactive sites and corresponding reaction pathways for this compound.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that readily undergoes reactions such as esterification and amidation.

Esterification, particularly methylation, is a common reaction. The synthesis of Methyl 6-bromo-2-naphthoate is often achieved via Fischer esterification, where the carboxylic acid is refluxed with methanol in the presence of a strong acid catalyst like sulfuric acid.[11][12]

Table 2: Representative Data for Esterification of this compound

| Reactant | Reagents | Conditions | Product | Yield | Reference |

| This compound | Anhydrous Methanol, conc. H₂SO₄ | Reflux, overnight | Methyl 6-bromo-2-naphthoate | 100% | [11] |

| This compound | Methanol, conc. H₂SO₄ | 130°C, 2 hours | Methyl 6-bromo-2-naphthoate | 90.1 mol% | [13] |

Experimental Protocol 1: Synthesis of Methyl 6-Bromo-2-naphthoate [11]

-

Add this compound (10.0 mmol) to a dry flask.

-

Dissolve the acid in anhydrous methanol (20 mL).

-

Slowly add concentrated sulfuric acid (1 mL) dropwise to the solution.

-

Reflux the mixture overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium carbonate until the system is neutral.

-

Extract the product with ethyl acetate.

-

Wash the combined organic phase sequentially with water and saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the white solid product.

While direct amidation is possible, the reaction is often more efficient by first converting the carboxylic acid to a more reactive acyl chloride. The subsequent reaction of the acyl chloride with an amine or ammonia (B1221849) source yields the corresponding amide. For related naphthalenecarboxylic acids, amidation of the acid halide with ammonium (B1175870) acetate has been shown to proceed at temperatures ranging from 0 to 60°C.[14]

Reactions at the Bromine Substituent

The aryl bromide at the C6 position serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[15] This reactivity is fundamental to its use in constructing more complex molecules.[16][17]

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a powerful tool for creating C(sp²)-C(sp²) bonds.[18] this compound (or its ester) is an effective substrate for this reaction, which is a key step in the synthesis of Adapalene, where it is coupled with an adamantyl-substituted phenylboronic acid.[6]

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[19]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 2: General Procedure for Suzuki-Miyaura Coupling [17][18]

-

To a reaction vessel, add the this compound derivative (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., SPhos, 2-10 mol%).

-

Add a base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent mixture, typically an organic solvent and water (e.g., dioxane/water, toluene/water).

-

Heat the reaction mixture (e.g., 60-100°C) and stir until completion, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common laboratory-scale method is the saponification (hydrolysis) of its corresponding methyl ester.[8][9] Industrial methods may involve the oxidation of 2-bromo-6-methylnaphthalene (B123290) or a multi-step synthesis starting from 6-hydroxy-2-naphthoic acid.[13][20]